molecular formula C6H11NO2 B14180496 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- CAS No. 876908-50-8

2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-

Cat. No.: B14180496
CAS No.: 876908-50-8
M. Wt: 129.16 g/mol
InChI Key: HIZROEXCAXJYBK-UHFFFAOYSA-N
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Description

2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group with a hydroxymethyl substituent and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- typically involves the reaction of 2-propenamide with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Propenamide} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-} ]

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-Propenamide, 2-carboxyl-N,N-dimethyl-.

    Reduction: Formation of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-(hydroxymethyl)-
  • 2-Propenamide, N-(hydroxymethyl)-2-methyl-
  • 2-Propenamide, N-(hydroxymethyl)-N-methyl-

Uniqueness

2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is unique due to the presence of both hydroxymethyl and N,N-dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

876908-50-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(hydroxymethyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C6H11NO2/c1-5(4-8)6(9)7(2)3/h8H,1,4H2,2-3H3

InChI Key

HIZROEXCAXJYBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=C)CO

Origin of Product

United States

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